(R)-(+)-1,2-Epoxypentadecane
Overview
Description
®-(+)-1,2-Epoxypentadecane , also known as ®-(+)-15,16-epoxyhexadecane , is an organic compound with the following characteristics:
- Chemical Formula : C₁₆H₃₀O
- Molecular Weight : Approximately 242.41 g/mol
- Chirality : It exists in the ®-enantiomer form.
Synthesis Analysis
The synthesis of ®-(+)-1,2-Epoxypentadecane involves several methods, including:
- Epoxidation of Alkenes : This compound can be synthesized by epoxidizing the corresponding alkene using peracids or other epoxidation reagents.
- Asymmetric Synthesis : Enantioselective methods can yield the desired ®-enantiomer.
Molecular Structure Analysis
The molecular structure of ®-(+)-1,2-Epoxypentadecane consists of a pentadecane backbone with an epoxide functional group at positions 15 and 16. The epoxide ring is a three-membered cyclic ether.
Chemical Reactions Analysis
- Ring Opening Reactions : The epoxide ring can undergo nucleophilic ring-opening reactions with various nucleophiles (e.g., amines, thiols) to form new carbon-oxygen bonds.
- Hydrolysis : ®-(+)-1,2-Epoxypentadecane can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
- Substitution Reactions : The epoxide can participate in substitution reactions, leading to the formation of various derivatives.
Physical And Chemical Properties Analysis
- Physical State : ®-(+)-1,2-Epoxypentadecane is a colorless liquid at room temperature.
- Melting Point : Approximately -10°C .
- Boiling Point : Around 250°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : It may cause skin and eye irritation.
- Flammability : It is flammable ; store away from open flames.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on ®-(+)-1,2-Epoxypentadecane should focus on:
- Biological Activity : Investigate its potential as a bioactive compound.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Environmental Impact : Assess its impact on ecosystems.
properties
IUPAC Name |
(2R)-2-tridecyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBIXKZPBEGTE-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455454 | |
Record name | (R)-(+)-1,2-Epoxypentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxypentadecane | |
CAS RN |
96938-06-6 | |
Record name | (R)-(+)-1,2-Epoxypentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1,2-Epoxypentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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